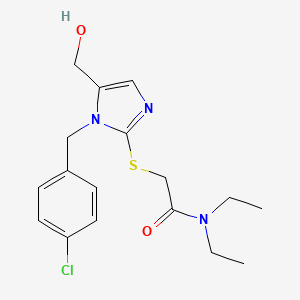

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide

Description

Properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2S/c1-3-20(4-2)16(23)12-24-17-19-9-15(11-22)21(17)10-13-5-7-14(18)8-6-13/h5-9,22H,3-4,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBGHCOJSLZPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC=C(N1CC2=CC=C(C=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide (CAS Number: 899748-31-3) is a synthetic derivative of imidazole, characterized by its unique thioether and hydroxymethyl functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy.

- Molecular Formula : C₁₇H₂₂ClN₃O₂S

- Molecular Weight : 367.9 g/mol

- IUPAC Name : 2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes involved in cellular proliferation and survival pathways. In particular, it may affect topoisomerase II, a critical enzyme in DNA replication and repair processes, leading to antiproliferative effects in cancer cells .

- Binding Affinity : Studies indicate that the compound binds to the ATP-binding site of heat shock protein 90 (HSP90), a chaperone protein that stabilizes various oncoproteins. This binding inhibits HSP90's function, promoting the degradation of client proteins involved in tumorigenesis .

Antiproliferative Effects

Research has demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The antiproliferative effect is linked to the inhibition of topoisomerase II and induction of apoptosis in treated cells .

Case Studies

- Study on Benzopsoralens :

- HSP90 Inhibition :

- Research involving HSP90 inhibitors demonstrated that compounds targeting this protein can lead to significant reductions in tumor growth in vitro and in vivo, indicating potential therapeutic applications for imidazole derivatives like 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide .

Table 1: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer potential of imidazole derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antitubercular Activity

Imidazole derivatives have also been evaluated for their antitubercular activity. In vitro studies have shown that certain derivatives effectively inhibit the growth of Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis. These compounds may act by inhibiting key enzymes involved in mycobacterial metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at various positions on the imidazole ring or the attached acetamide can significantly influence biological activity. For instance, substituents like halogens or hydroxymethyl groups can enhance antimicrobial and anticancer properties by altering lipophilicity and electronic characteristics .

Case Studies

-

Antimicrobial Evaluation :

- A series of related imidazole derivatives were synthesized and tested against standard microbial strains. Results indicated that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to others, demonstrating a clear correlation between structure and function.

-

Anticancer Screening :

- In vitro studies using human cancer cell lines showed that certain derivatives led to a significant reduction in cell viability, with IC50 values indicating potent anticancer effects. Further studies utilizing molecular docking provided insights into binding interactions between these compounds and target proteins involved in cancer progression.

-

In Vivo Studies :

- Animal models have been used to assess the therapeutic potential of these compounds in treating infections and tumors, providing a more comprehensive understanding of their pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole-Triazole Derivatives ()

Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share a benzimidazole core but differ in substituents. The 4-bromophenyl group in 9c introduces heavier halogenation compared to the target compound’s 4-chlorobenzyl group. Such halogen variations influence electronic properties (e.g., electronegativity, lipophilicity) and binding affinities in biological systems. For instance, bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets compared to chlorine .

Chlorophenyl-Imidazole Derivatives ()

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine () incorporates a 4-chlorophenyl group but lacks the thioacetamide chain. Additionally, the deep eutectic solvent used in its synthesis highlights greener synthetic routes compared to traditional methods involving toxic catalysts .

Tetrazole-Thio Derivatives ()

Compounds like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole () replace the imidazole core with a tetrazole ring. Tetrazoles are more acidic (pKa ~4.5) than imidazoles (pKa ~14.5), affecting ionization states under physiological conditions. The use of PEG-400 and bleaching earth clay as catalysts in their synthesis demonstrates eco-friendly advantages over metal-catalyzed reactions .

Catalyst and Solvent Systems

- : Compounds 9a–9e were synthesized using CuI and DIPEA in click chemistry, achieving yields >70%. These conditions are efficient for triazole formation but require metal catalysts, which may complicate purification .

- : A deep eutectic solvent (choline chloride/urea) enabled sustainable synthesis of chlorophenyl-imidazole derivatives, reducing waste and toxicity .

- : Bleaching earth clay in PEG-400 provided a heterogeneous catalytic system, avoiding harsh reagents and improving recyclability .

Functional Group Modifications

The target compound’s hydroxymethyl group (-CH2OH) distinguishes it from analogs like 9c (bromophenyl) or tetrazole derivatives.

Melting Points and Stability

- 9c (): Melting point 215–217°C, indicative of high crystallinity due to bromine’s polarizability .

- : Melting point ~180°C, suggesting moderate stability influenced by the chlorophenyl group .

- Target Compound : Predicted higher solubility in polar solvents due to the hydroxymethyl group, though experimental data are unavailable.

Docking and Binding Interactions ()

Molecular docking studies for 9c revealed strong interactions with enzyme active sites via halogen bonding (Br···O/N). The target compound’s chlorine atom may exhibit weaker but similar interactions, while the hydroxymethyl group could form hydrogen bonds, enhancing target affinity .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.